Chlorthal
Overview
Description
Chlorthal, also known as tetrachloroterephthalic acid, is a chemical compound with the molecular formula C₈H₂Cl₄O₄. It is primarily used as a herbicide to control annual grasses and broadleaf weeds in various crops. This compound is known for its selective action, meaning it targets specific types of plants without harming others .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorthal is synthesized through the chlorination of terephthalic acidThe reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of terephthalic acid using chlorine gas. The reaction is carried out in a chlorination reactor, where the temperature is maintained between 100-150°C. The product is then purified through crystallization and filtration processes to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with fewer chlorine atoms.
Substitution: Substituted this compound compounds with different functional groups.
Scientific Research Applications
Chlorthal has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on aromatic compounds.
Biology: this compound is used to investigate the impact of herbicides on plant physiology and biochemistry.
Medicine: Research is conducted to explore its potential effects on human health and its role as a potential therapeutic agent.
Industry: this compound is widely used in agriculture to control weeds, enhancing crop yield and quality.
Mechanism of Action
Chlorthal exerts its herbicidal effects by inhibiting seed germination and early seedling growth. It disrupts the microtubule assembly in plant cells, preventing cell division and elongation. This leads to the death of the targeted weeds while leaving the desired crops unaffected. The molecular targets of this compound include tubulin proteins, which are essential for microtubule formation .
Comparison with Similar Compounds
Endothall: Another herbicide used for aquatic weed control.
Chloramben: A selective herbicide used in various crops.
Dichlobenil: Used for controlling weeds in non-crop areas.
Comparison: Chlorthal is unique due to its selective action and low toxicity to non-target organisms. Unlike endothall, which is used in aquatic environments, this compound is primarily used in terrestrial agriculture. Compared to chloramben and dichlobenil, this compound has a broader spectrum of activity and is more effective against a wide range of weeds .
Properties
IUPAC Name |
2,3,5,6-tetrachloroterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCBXHSWMMIEQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3039400 | |
Record name | Chlorthal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3039400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlorthal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2136-79-0 | |
Record name | Chlorthal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2136-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorthal [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorthal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorthal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3039400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrachloroterephthalic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORTHAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96C2WU8832 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chlorthal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
343 - 345 °C | |
Record name | Chlorthal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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